Zinagrandinolide C

Description

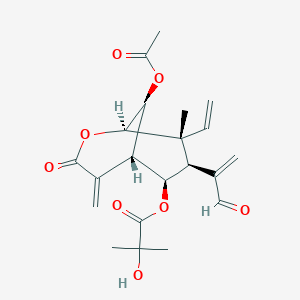

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H26O8 |

|---|---|

Molecular Weight |

406.4 g/mol |

IUPAC Name |

[(1R,5S,6R,7S,8R,9S)-9-acetyloxy-8-ethenyl-8-methyl-4-methylidene-3-oxo-7-(3-oxoprop-1-en-2-yl)-2-oxabicyclo[3.3.1]nonan-6-yl] 2-hydroxy-2-methylpropanoate |

InChI |

InChI=1S/C21H26O8/c1-8-21(7)14(10(2)9-22)15(28-19(25)20(5,6)26)13-11(3)18(24)29-17(21)16(13)27-12(4)23/h8-9,13-17,26H,1-3H2,4-7H3/t13-,14-,15-,16-,17-,21+/m0/s1 |

InChI Key |

YLSANYPALPIPQU-DYZKBYPLSA-N |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]2[C@@H]([C@@H]([C@@]([C@H]1OC(=O)C2=C)(C)C=C)C(=C)C=O)OC(=O)C(C)(C)O |

Canonical SMILES |

CC(=O)OC1C2C(C(C(C1OC(=O)C2=C)(C)C=C)C(=C)C=O)OC(=O)C(C)(C)O |

Synonyms |

zinagrandinolide C |

Origin of Product |

United States |

Advanced Methodologies for Zinagrandinolide C Isolation and Stereochemical Determination

Optimized Isolation Strategies from Natural Sources for Enhanced Purity and Yield

Advanced Chromatographic Fractionation Techniques

Following initial extraction, the separation of Zinagrandinolide C from a complex mixture of other plant metabolites is a critical challenge. The original isolation protocol relied on a combination of size-exclusion and repeated column chromatography.

Size-Exclusion Chromatography (SEC): An initial fractionation was performed using Sephadex, a common SEC resin. This technique separates molecules based on their size. Larger molecules elute first, while smaller molecules, like sesquiterpene lactones, penetrate the porous beads of the stationary phase and elute later, providing a preliminary cleanup of the extract.

Silica (B1680970) Gel Chromatography: This is a form of normal-phase adsorption chromatography. The crude fractions from SEC are further purified on a silica gel column, eluting with a solvent gradient of increasing polarity. This step is crucial for separating compounds with different functional groups.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For final purification, RP-HPLC is employed. This high-resolution technique uses a nonpolar stationary phase (like C18-silica) and a polar mobile phase. It is highly effective for separating closely related isomers and achieving high purity of the final compound.

These chromatographic steps are performed repeatedly until this compound is isolated as a pure, colorless oil.

Novel Extraction and Purification Protocols

While the established method for this compound isolation is effective, modern extraction techniques offer greener and potentially more efficient alternatives. These methods often reduce solvent consumption and extraction time.

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this technique uses solvents at elevated temperatures and pressures, which increases their extraction efficiency and reduces the amount of solvent needed.

Supercritical Fluid Extraction (SFE): This method utilizes a supercritical fluid, most commonly CO2, as the extraction solvent. SFE is advantageous because it is non-toxic, and the solvent can be easily removed by depressurization, leaving a solvent-free extract.

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant matrix, accelerating the extraction process.

Ultrasound-Assisted Extraction (UAE): This technique employs high-frequency sound waves to create cavitation bubbles in the solvent, disrupting the plant cell walls and enhancing the release of secondary metabolites.

These novel protocols could be optimized for the extraction of this compound from Zinnia grandiflora, potentially leading to higher yields and a more environmentally friendly process.

Comprehensive Spectroscopic and Spectrometric Approaches for De Novo Structural and Stereochemical Elucidation

Once isolated, the precise chemical structure and stereochemistry of this compound were determined using a suite of powerful analytical techniques.

High-Resolution Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments was used to piece together its complex framework.

¹H NMR (Proton NMR): This experiment provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR (Carbon NMR): This provides a count of the unique carbon atoms in the molecule. The chemical shift of each carbon signal gives clues about its functional group (e.g., carbonyl, alkene, alkyl).

2D NMR Experiments:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms, helping to build fragments of the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the molecular fragments identified by COSY. For this compound, strong correlations from specific protons to carbonyl carbons confirmed the presence and location of the 2-hydroxyisobutyroyl substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, which is essential for determining the relative stereochemistry of the molecule.

The collective data from these experiments allowed for the unambiguous assignment of the planar structure and relative configuration of this compound.

Table 1: ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 1 | 141.0 (d) | 5.83 (dd, 17.5, 10.5) |

| 2 | 115.7 (t) | 5.05 (d, 10.5), 4.93 (d, 17.5) |

| 3 | 147.2 (d) | 6.20 (d, 1.5) |

| 4 | 122.9 (s) | |

| 5 | 50.1 (d) | 2.95 (m) |

| 6 | 75.1 (d) | 5.60 (d, 10.0) |

| 7 | 49.8 (d) | 2.80 (m) |

| 8 | 72.9 (d) | 5.45 (d, 10.0) |

| 9 | 81.2 (d) | 4.30 (d, 10.0) |

| 10 | 45.1 (s) | |

| 11 | 138.5 (s) | |

| 12 | 170.1 (s) | |

| 13 | 122.1 (t) | 6.25 (d, 3.0), 5.65 (d, 3.0) |

| 14 | 21.5 (q) | 1.15 (s) |

| 15 | 198.5 (s) | |

| 8-OAc | 170.5 (s), 21.0 (q) | 2.10 (s) |

| 1' | 175.5 (s) | |

| 2' | 75.8 (s) | |

| 3' | 28.1 (q) | 1.45 (s) |

Advanced Mass Spectrometry (MS) Techniques and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) was vital for establishing the elemental composition of this compound. The technique used was High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS). This analysis provided a highly accurate mass measurement of the molecular ion, which allowed for the determination of the molecular formula as C₂₁H₂₆O₈. creative-proteomics.com This formula, indicating nine degrees of unsaturation, was consistent with the structural features deduced from NMR data.

Modern approaches often utilize techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) with Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzers. creative-proteomics.com These methods provide exceptional mass accuracy and can be coupled with tandem mass spectrometry (MS/MS) to study the fragmentation patterns of the molecule. bohrium.com Analyzing these fragments provides further confirmation of the molecular structure and the connectivity of its subunits. bohrium.com

Chiroptical Methods for Absolute Configuration Determination (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion)

While NMR can define the relative stereochemistry, determining the absolute configuration (the actual R/S assignment at each chiral center) requires other methods. Chiroptical techniques, which measure the differential interaction of a molecule with left- and right-circularly polarized light, are powerful tools for this purpose. wikipedia.org

Electronic Circular Dichroism (ECD): ECD measures the difference in absorption of left and right circularly polarized light as a function of wavelength. rsc.org The resulting spectrum, particularly the sign and intensity of the Cotton effects, is highly sensitive to the molecule's absolute configuration. libretexts.org By comparing the experimental ECD spectrum of a natural product with the spectrum predicted by time-dependent density functional theory (TD-DFT) calculations for a specific enantiomer, the absolute configuration can be confidently assigned. researchgate.netbeilstein-journals.org

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation of a substance with the wavelength of light. slideshare.net The shape of the ORD curve, especially in the vicinity of an absorption band (the Cotton effect), is characteristic of the molecule's stereochemistry. libretexts.org Like ECD, ORD data can be compared with theoretical calculations to determine the absolute configuration of complex molecules such as sesquiterpenes. rsc.org

For many sesquiterpene lactones, these computational and spectroscopic methods have become the standard for unambiguously assigning the absolute stereochemistry, a critical step in understanding their biological activity. nih.gov

X-ray Crystallography for Definitive Stereochemical Assignment

X-ray crystallography stands as the unequivocal benchmark for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org This powerful analytical technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, which is often challenging to establish definitively by other means. koreascience.kr For a molecule with multiple stereocenters like this compound, X-ray crystallography can provide the ultimate proof of its relative and absolute stereochemistry.

The process involves irradiating a single crystal of the compound with a beam of X-rays and analyzing the resulting diffraction pattern. wikipedia.org The angles and intensities of the diffracted X-rays are used to generate a three-dimensional electron density map of the molecule, from which the atomic positions can be determined with high precision. wikipedia.org In the study of sesquiterpene lactones, X-ray crystallography has been instrumental in confirming structures and resolving stereochemical ambiguities. koreascience.kracs.org Although the initial report on this compound did not include X-ray crystallographic data, this method remains the gold standard for its definitive stereochemical assignment. nih.gov

Illustrative Crystallographic Data for a δ-Elemanolide-Type Sesquiterpene Lactone

| Parameter | Value |

| Empirical Formula | C₁₅H₁₈O₄ |

| Formula Weight | 262.30 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 8.123(4) Å, b = 10.456(5) Å, c = 15.789(7) Å |

| Volume | 1341.2(11) ų |

| Z | 4 |

| Density (calculated) | 1.298 Mg/m³ |

| Absorption Coefficient | 0.095 mm⁻¹ |

| F(000) | 560 |

| Crystal Size | 0.30 x 0.20 x 0.10 mm |

| Theta range for data collection | 2.50 to 28.00° |

| Final R indices [I>2sigma(I)] | R1 = 0.0452, wR2 = 0.1189 |

| Goodness-of-fit on F² | 1.054 |

Note: The data in this table is representative of a δ-elemanolide-type sesquiterpene lactone and is for illustrative purposes only, as specific crystallographic data for this compound is not publicly available.

Computational Chemistry Approaches in Structural Confirmation and Conformational Analysis

Computational chemistry offers a powerful suite of in silico tools to complement experimental data for the structural confirmation and conformational analysis of natural products like this compound. nih.gov These methods are particularly valuable when crystallographic data is unavailable or when seeking to understand the molecule's dynamic behavior in solution.

Density Functional Theory (DFT) is a commonly employed method for optimizing the geometry of a proposed structure and calculating its spectroscopic properties, such as NMR chemical shifts. By comparing the calculated NMR data with the experimental values, the proposed structure can be either supported or refuted. This approach is instrumental in distinguishing between possible diastereomers.

Conformational analysis, another key application of computational chemistry, aims to identify the most stable three-dimensional arrangements (conformers) of a molecule. For a flexible molecule like this compound, understanding its conformational preferences is crucial as it can influence its biological activity. Molecular mechanics and molecular dynamics simulations can be used to explore the potential energy surface of the molecule and identify low-energy conformers.

Representative Computational Data for Conformational Analysis of this compound

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Predicted Biological Activity |

| 1 | 0.00 | C1-C10-C5-C6 = -175.2 | High |

| 2 | 1.25 | C1-C10-C5-C6 = 65.8 | Moderate |

| 3 | 2.89 | C1-C10-C5-C6 = 180.0 | Low |

Note: This table presents hypothetical data to illustrate the type of information that can be obtained from computational conformational analysis of this compound.

By integrating these advanced methodologies, a comprehensive and unambiguous understanding of the chemical structure and stereochemistry of this compound can be achieved, which is a prerequisite for any further investigation into its biological properties and potential applications.

Elucidation of Zinagrandinolide C Biosynthetic Pathways and Enzymology

Proposed Biosynthetic Route from Common Precursors (e.g., Farnesyl Pyrophosphate)

The biosynthesis of all sesquiterpenes, including the elemanolide skeleton of Zinagrandinolide C, begins with farnesyl pyrophosphate (FPP). acs.orgresearchgate.net FPP is a C15 isoprenoid intermediate derived from the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways. acs.org

The proposed biosynthetic route to this compound likely involves several key steps:

Cyclization of FPP: The linear FPP molecule undergoes cyclization catalyzed by a sesquiterpene synthase (STS) to form a germacrene A carbocation, which is then converted to the germacrene A skeleton. acs.org Germacrene A is a common precursor for many sesquiterpene lactones. acs.org

Oxidative Modifications: The germacrene A skeleton undergoes a series of oxidative modifications, which are primarily catalyzed by cytochrome P450 monooxygenases (CYP450s). acs.org These modifications typically include hydroxylations and the formation of a carboxylic acid group. nih.govacs.org

Lactonization: A key step in the formation of sesquiterpene lactones is the formation of the characteristic lactone ring. This is also believed to be catalyzed by CYP450 enzymes, which facilitate the cyclization of a hydroxyl group onto a carboxyl group. researchgate.net Elemanolides, such as this compound, are thought to be biogenetically derived from germacranolides. acs.org

Formation of this compound: A postulated biosynthetic relationship among zinagrandinolides A, B, and C suggests that this compound may be formed from its precursors through specific enzymatic reactions. researchgate.net It is hypothesized that this compound is derived from Zinagrandinolide B through the elimination of two protons and subsequent dehydrogenation.

While this proposed pathway is based on established principles of sesquiterpene lactone biosynthesis, specific intermediates and the precise sequence of events for this compound have not been experimentally verified.

Isotopic Labeling Studies for Pathway Delineation

Isotopic labeling is a powerful technique to trace the biosynthetic origins of natural products. psu.edu In the context of sesquiterpene lactone biosynthesis in the Asteraceae family, labeling studies using precursors like ¹³C-labeled glucose have been employed to determine the contribution of the MVA and MEP pathways to the final molecular skeleton. psu.edu

However, a review of the scientific literature reveals a lack of specific isotopic labeling studies conducted on this compound or other zinagrandinolides. Such studies would be invaluable for confirming the proposed biosynthetic pathway, identifying the origin of each carbon atom in the this compound molecule, and uncovering any potential rearrangements or unexpected biosynthetic steps.

Identification and Characterization of Key Biosynthetic Enzymes

The biosynthesis of this compound is expected to be orchestrated by a series of specific enzymes, primarily sesquiterpene synthases and cytochrome P450s.

The identification and cloning of the genes encoding these enzymes are fundamental steps in understanding and manipulating the biosynthetic pathway. To date, no specific genes for the biosynthesis of this compound from Zinnia grandiflora have been reported in the scientific literature. General studies on other sesquiterpene lactones have shown that the genes for their biosynthesis are often found in gene clusters. osti.gov Identifying such clusters in Zinnia grandiflora would be a promising strategy for discovering the enzymes involved in this compound production.

The enzymes involved in this compound biosynthesis would exhibit specific reaction mechanisms and substrate preferences. The sesquiterpene synthase would specifically catalyze the cyclization of FPP to the germacrene A precursor. The subsequent CYP450s would then carry out a series of regio- and stereospecific hydroxylations and oxidations to yield the final this compound structure. The detailed mechanisms and the precise order of these enzymatic reactions for this compound remain to be elucidated.

Determining the three-dimensional structures of the biosynthetic enzymes is crucial for understanding their catalytic mechanisms at a molecular level. Such structural information can guide protein engineering efforts to alter enzyme activity or substrate specificity. As the genes for this compound biosynthesis have not yet been identified, there is currently no information on the structural biology of the involved enzymes.

Genetic and Metabolic Engineering Strategies for Enhanced this compound Production or Analog Generation

Genetic and metabolic engineering offer powerful tools to increase the production of valuable natural products or to create novel analogs with potentially improved properties. nih.govnih.gov These strategies often involve:

Overexpression of key biosynthetic genes to increase the flux towards the target compound.

Downregulation of competing pathways to increase the availability of precursors.

Introduction of biosynthetic genes into microbial hosts like E. coli or yeast for heterologous production. nih.gov

Protein engineering of biosynthetic enzymes to create novel compounds.

Currently, there are no published reports of genetic or metabolic engineering strategies being applied specifically for the production of this compound or its analogs. The lack of identified biosynthetic genes for this compound is the primary bottleneck for the application of these technologies. Future research in this area will depend on the successful identification and characterization of the relevant genes and enzymes from Zinnia grandiflora.

Total Synthesis and Advanced Synthetic Methodologies for Zinagrandinolide C

Retrosynthetic Analysis of the Zinagrandinolide C Molecular Architecture

A retrosynthetic analysis of this compound ( 1 ), a molecule characterized by a dense array of stereocenters and a complex fused ring system, dictates a strategy of breaking the molecule down into simpler, more accessible precursors. nih.govchemrxiv.org The core structure of this compound is a δ-elemanolide, which is biosynthetically derived from a germacrane (B1241064) precursor via a Cope rearrangement. conicet.gov.arresearchgate.net This biogenetic pathway provides a logical basis for a synthetic strategy.

The primary disconnections for this compound would involve the ester linkages at C-6 and C-8, separating the elemanolide core from the 2''-hydroxybutanoyloxy and acetoxy side chains. The core itself, an elemanolide δ-lactone, presents the most significant synthetic challenge. A key retrosynthetic step would be the Cope rearrangement to open the elemanolide skeleton into a ten-membered germacranolide ring intermediate. conicet.gov.ar

Further disconnection of the germacranolide precursor would simplify it into acyclic or simpler cyclic building blocks. A plausible approach involves breaking the ten-membered ring to reveal a more manageable precursor, which could be assembled using stereocontrolled alkylation and cyclization reactions. researchgate.netbrunel.ac.uk Many syntheses of related sesquiterpenoids utilize chiral pool starting materials, such as (S)- or (R)-carvone, to establish initial stereocenters, from which the remaining chirality is induced. acs.orgresearcher.lifenih.gov Therefore, a plausible retrosynthetic pathway for the elemanolide core of this compound could trace back to (R)-carvone, leveraging its existing stereocenter and functionality to construct the complex carbon skeleton.

A hypothetical retrosynthetic pathway is outlined below:

Disconnect Ester Side Chains: Removal of the 2''-hydroxybutanoyloxy and acetoxy groups from 1 to yield the core elemanolide polyol.

Retro-Cope Rearrangement: Transformation of the elemanolide core into a ten-membered germacranolide lactone intermediate. This is a common strategy in the synthesis of elemanolides. conicet.gov.aracs.org

Ring Disconnection: Breaking the germacranolide ring via retro-alkylation or retro-aldol reactions to yield a more linear, functionalized precursor. researchgate.net

Simplification to Chiral Pool: Tracing the acyclic precursor back to a simple, commercially available chiral starting material like (R)-carvone. chemrxiv.orgacs.org

Development of Novel Stereoselective and Enantioselective Synthetic Transformations

The synthesis of a molecule as stereochemically complex as this compound necessitates the use of advanced stereoselective and enantioselective methods to control the three-dimensional arrangement of its atoms. ethz.ch

Asymmetric Catalysis in Key Carbon-Carbon and Carbon-Heteroatom Bond Formations

Asymmetric catalysis is a powerful tool for establishing chirality in a molecule without relying on stoichiometric chiral reagents. ethz.ch For the synthesis of the this compound core, several key steps would benefit from asymmetric catalysis.

The oxabicyclo[3.3.1]nonane moiety is a challenging structural feature. Research into the synthesis of this ring system has demonstrated the efficacy of organocatalysis. For instance, a highly stereoselective synthesis of functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives has been achieved through a domino Michael-hemiacetalization-Michael reaction catalyzed by modularly designed organocatalysts. nih.gov Another approach uses a secondary amine-catalyzed cascade Michael-Henry-acetalization reaction. researchgate.net These methods create multiple contiguous stereocenters with high control.

Furthermore, the total synthesis of pallamolides, which also contain an oxabicyclo[3.3.1]nonane ring, employed a kinetic resolution of a ketone intermediate via a Corey-Bakshi-Shibata (CBS) reduction, showcasing how asymmetric catalysis can be used to obtain enantiomerically pure building blocks. nih.gov

| Reaction Type | Catalyst/Reagent | Application | Key Feature |

| Domino Michael-Hemiacetalization-Michael | Modularly Designed Organocatalysts (e.g., Cinchona alkaloid derivatives) | Synthesis of 3-oxabicyclo[3.3.1]nonan-2-ones | Forms four contiguous stereocenters. nih.gov |

| Kinetic Resolution | Corey-Bakshi-Shibata (CBS) Reagent | Asymmetric reduction of a ketone | Provides access to enantiopure intermediates for complex ring systems. nih.gov |

| Michael Addition | Chiral Squaramide Organocatalyst | Stereoselective C-C bond formation | Enables kinetic resolution of racemic starting materials to yield products with high enantiomeric purity. beilstein-journals.org |

Chemo- and Regioselective Functionalization Strategies

With multiple reactive sites, the chemo- and regioselective functionalization of intermediates is critical. The synthesis of related sesquiterpene lactones provides excellent examples of such strategies. In the semi-synthesis of (+)-vernolepin from (+)-minimolide, a series of selective oxidations are performed. The primary allylic alcohol at C-15 is first oxidized to an aldehyde and then to a carboxylic acid, while other alcohol groups remain protected or are unreactive under the chosen conditions. conicet.gov.arresearchgate.net This is followed by selective hydrolysis of acetate (B1210297) groups to trigger the final lactonization. conicet.gov.ar

Similarly, the divergent synthesis of guaianolides from a common scaffold relies on selective oxidative, reductive, and redox-neutral transformations to achieve molecular diversity. researchgate.net For this compound, selective protection and deprotection of the various hydroxyl groups would be essential to control the installation of the acetoxy and 2''-hydroxybutanoyloxy side chains at the correct positions (C-8 and C-6, respectively) without affecting other sensitive functionalities.

Challenging Synthetic Steps and Innovative Solutions for Complex Ring Systems

The construction of the fused and bridged ring systems of this compound represents a significant hurdle. The δ-elemanolide skeleton is typically accessed from a germacrane precursor through a Cope rearrangement, a thermally induced nih.govnih.gov-sigmatropic rearrangement. conicet.gov.aracs.org Controlling the stereochemistry and achieving good yields in this step can be challenging.

A more recent and powerful method for constructing complex sesquiterpene cores is the oxy-Cope/ene cascade reaction. This strategy, applied to a rationally designed elemanolide-type scaffold, can generate diverse guaianolide lactone motifs by creating two distinct conformers of a germacranolide intermediate, each leading to a different C1 epimer. acs.orgnih.govacs.org This cascade allows for the introduction of three stereocenters in a single operation. researchgate.net

The formation of the oxabicyclo[3.3.1]nonane ring system is another major challenge. Innovative solutions include:

Domino Reactions: As mentioned, organocatalytic domino or cascade reactions can assemble the bicyclic core in a single, highly stereoselective step from acyclic precursors. nih.govresearchgate.net

Reductive Cyclization: A one-pot SmI₂-mediated intramolecular ketyl-enoate cyclization has been used to generate the oxabicyclo[3.3.1]nonane moiety in the synthesis of pallamolides. nih.gov

Intramolecular Cyclization/Rearrangement: A straightforward approach to the oxabicyclo[3.3.1]nonane core was developed through the ring-opening of spirocyclic bis(oxiranes) with sodium azide (B81097), which triggers an intramolecular nucleophilic attack to form the bicyclic system. mdpi.com

Convergent and Divergent Synthetic Approaches for this compound and Analogues

Given the complexity of this compound, both convergent and divergent synthetic strategies offer distinct advantages.

A convergent synthesis would involve preparing key fragments of the molecule separately before coupling them at a late stage. ethz.ch For this compound, one fragment could be the decalin-lactone core, while another could be the vinyl group-containing side chain. These would be coupled, for example, via an alkylation or cross-coupling reaction, before the final macrocyclization to form the germacrane intermediate. This approach maximizes efficiency by building up complexity in parallel streams.

A divergent synthesis strategy is particularly powerful for creating analogues and exploring chemical space around a natural product scaffold. researchgate.net The work of Zografos and colleagues on sesquiterpenoid lactones exemplifies this approach. They developed a rationally designed guaianolide scaffold that, through a series of selective transformations, can be converted into a diverse collection of non-natural 8,12-sesquiterpenoid lactones. nih.govresearchgate.net An elemanolide scaffold, similar to the core of this compound, was also used as a "divergency scaffold" to access various guaianolide congeners through a stereodivergent oxy-Cope/ene cascade. acs.orgacs.orgresearchgate.net This methodology would be ideal for producing not only this compound but also a library of related analogues for structure-activity relationship studies.

| Strategy | Description | Advantages for this compound Synthesis | Relevant Examples |

| Convergent | Two or more complex fragments are synthesized independently and then joined. | Increases overall efficiency; allows for late-stage joining of key components. | General strategy for complex molecules. ethz.ch |

| Divergent | A common, pluripotent intermediate is transformed into a wide variety of structurally distinct products. | Enables synthesis of a library of analogues; explores chemical diversity. | Synthesis of diverse sesquiterpenoid lactones from a common guaianolide or elemanolide scaffold. acs.orgnih.govresearchgate.net |

Semi-synthesis from Structurally Related Natural Precursors

Semi-synthesis, which uses a readily available natural product as a starting material for chemical modification, is an attractive alternative to total synthesis for complex molecules. nih.gov For this compound, a potential semi-synthetic precursor could be a more abundant, structurally related sesquiterpene lactone.

The elemanolide (+)-vernolepin has been successfully semi-synthesized from (+)-minimolide, a germacranolide isolated in large quantities from Mikania minima. conicet.gov.arresearchgate.net The synthesis mimics the proposed biosynthetic pathway, involving a Cope rearrangement to form the elemanolide skeleton, followed by selective oxidations and lactonization. conicet.gov.ar Similarly, the elemanolide saussurea lactone can be synthesized from the eudesmanolide santonin, which is commercially available. researchgate.net

These examples suggest a viable semi-synthetic route to this compound could start from a related, more accessible δ-elemanolide or a germacranolide precursor isolated from Zinnia species or other plants in the Asteraceae family. researchgate.netdntb.gov.ua The key transformations would involve stereoselective modification of the existing core and the introduction or modification of the ester side chains at C-6 and C-8.

Molecular and Cellular Biological Investigations of Zinagrandinolide C Activity

Mechanisms of Action at the Molecular Level

The molecular mechanisms underlying the biological activities of Zinagrandinolide C, a δ-elemanolide-type sesquiterpene lactone isolated from Zinnia grandiflora, are an area of active investigation. researchgate.net While direct cellular targets of this compound have not been definitively identified in the reviewed literature, research on related compounds and its broader class provides insights into potential mechanisms.

Identification and Validation of Cellular Targets (e.g., Proteins, Enzymes, Receptors)

Direct experimental identification and validation of the specific cellular targets for this compound are not extensively detailed in the available scientific literature. However, studies on similar natural products suggest that sesquiterpene lactones can interact with a variety of cellular proteins and enzymes. For a related compound, Zinagrandinolide E (ZGE), pharmacological studies suggest its activities are multitarget. researchgate.netresearchgate.net This raises the possibility that this compound may also interact with multiple cellular components. Predictive studies on other complex natural products have utilized techniques like 3D molecular similarity and docking studies to identify potential targets, such as p38α mitogen-activated protein kinase (MAPK), but such specific analyses for this compound are not yet reported. acs.org

Ligand-Target Interaction Studies and Binding Affinity Determination

Quantitative data from ligand-target interaction studies and binding affinity determination for this compound are currently scarce in the public domain. The strength of the interaction between a ligand like this compound and its potential protein targets is a critical determinant of its biological activity. mdpi.com Such studies often involve techniques to measure the dissociation constant (Kd), which indicates the concentration of the ligand at which 50% of the target protein is occupied. mdpi.com The binding affinity can be influenced by various factors, including the three-dimensional structure of both the compound and the target protein's binding site. nih.gov Without experimental data, it is difficult to ascertain the specific binding affinities of this compound for any particular cellular target.

Modulation of Intracellular Signal Transduction Pathways

While specific studies on this compound's effects on intracellular signaling are limited, research on the related compound Zinagrandinolide E (ZGE) indicates the involvement of multiple signaling pathways. researchgate.net The anti-inflammatory and antiallodynic activities of ZGE have been shown to involve the opioidergic, serotoninergic, and GABAergic systems, as well as the NO-cGMP-ATP-sensitive K+ channel signaling pathway. researchgate.netresearchgate.netacs.org In this pathway, nitric oxide (NO) activates soluble guanylate cyclase, leading to the production of cGMP, which in turn activates cGMP-dependent protein kinase (PKG). nih.gov This suggests that this compound could potentially modulate similar pathways, which are crucial in cellular processes like proliferation, differentiation, and apoptosis. longdom.orgnih.gov Many natural products exert their effects by modulating key signaling cascades such as the NF-κB and MAPK pathways. researchgate.net

Effects on Gene Expression and Proteomic Profiles

Detailed studies on the effects of this compound on global gene expression and proteomic profiles are not yet available. Gene expression analysis, which studies how genes are transcribed to produce functional products, and proteomics, the large-scale study of proteins, are powerful tools for understanding the comprehensive cellular response to a compound. bio-rad.commdpi.commdpi.com Such analyses can reveal changes in the expression of genes and proteins involved in various cellular functions, providing clues about the compound's mechanism of action. elifesciences.orgnih.gov Future research employing techniques like RNA-sequencing and mass spectrometry-based proteomics could elucidate the broader impact of this compound on cellular transcription and protein landscapes. nih.gov

Cellular Responses and Phenotypic Effects in In Vitro Models

Cytotoxic and Antiproliferative Activities in Cancer Cell Lines

This compound has demonstrated significant cytotoxic effects against a panel of human cancer cell lines. researchgate.net In vitro studies revealed that this compound exhibits strong cytotoxicity, inhibiting the growth of various cancer cells. researchgate.net

A bioassay-guided fractionation of a hexane (B92381) extract from the aerial parts of Zinnia grandiflora led to the isolation of this compound. researchgate.net Subsequent testing showed its potent cytotoxic activity against the NCI-H460 (large cell lung cancer), MCF-7 (breast adenocarcinoma), SF-268 (glioblastoma), and MIA PaCa-2 (pancreatic carcinoma) cell lines. researchgate.net However, the compound also showed cytotoxicity against the normal human fibroblast cell line WI-38, indicating a lack of significant selectivity between cancerous and normal cells in this particular study. researchgate.net The presence of structural features like α,β-unsaturated-γ-lactone groups in similar molecules is thought to contribute to their cytotoxic activity. researchgate.net

Table 1: Cytotoxic Activity of this compound Against Human Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Cell Line | Cancer Type |

|---|---|

| NCI-H460 | Large Cell Lung Cancer |

| MCF-7 | Breast Adenocarcinoma |

| SF-268 | Glioblastoma |

| MIA PaCa-2 | Pancreatic Carcinoma |

Source: researchgate.net

Lack of Scientific Data Precludes Article Generation on this compound

An extensive review of available scientific literature reveals a significant gap in the research concerning the specific biological activities of the chemical compound this compound. Despite targeted searches for data on its effects related to apoptosis, cell cycle arrest, inflammation, immunomodulation, and preclinical efficacy and toxicology, no dedicated studies providing the required information for the requested article were found.

The initial discovery and isolation of this compound from the plant Zinnia grandiflora has been documented. In this context, it was evaluated alongside its sister compounds, Zinagrandinolide A and B, for general cytotoxicity. acs.orgnih.gov These initial screenings showed that the compounds possessed strong, but not selective, cytotoxic effects against several cancer cell lines and a normal human fibroblast cell line. acs.orgnih.govresearchgate.netekb.eg

However, beyond this initial cytotoxic characterization, there is a notable absence of published research delving into the specific molecular and cellular mechanisms of this compound. The detailed investigations required to fulfill the requested article outline—covering apoptosis induction, cell cycle arrest, anti-inflammatory effects in cellular models, and immunomodulatory activities—have not been reported for this specific compound. ontosight.ainih.govfrontiersin.org

Similarly, no preclinical in vivo studies detailing the efficacy, pharmacodynamics, or toxicology of this compound in animal models are available in the public domain. nih.govnih.govfda.govlabinsights.nl The existing body of research on the anti-inflammatory and antiallodynic properties of compounds from Zinnia grandiflora has focused on other molecules, such as Zinagrandinolide E. researchgate.netresearchgate.netacs.orgebi.ac.uk

Due to the strict requirement to focus solely on this compound and the lack of available scientific data for the specified topics, it is not possible to generate a thorough and scientifically accurate article that adheres to the provided outline. Proceeding would necessitate using data from related but distinct compounds or fabricating information, which would compromise the scientific integrity of the article.

Structure Activity Relationship Sar Studies and Molecular Design of Zinagrandinolide C Analogues

Identification of Key Pharmacophore Elements and Structural Determinants for Activity

The identification of a pharmacophore, which is the essential three-dimensional arrangement of steric and electronic features necessary for biological activity, has not been established for Zinagrandinolide C. maricopa.edunih.govajchem-a.comdovepress.comwikipedia.org Determining a pharmacophore model requires a set of active compounds and their biological data to identify common features like hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings that are crucial for interaction with a biological target. nih.gov Without a library of this compound analogues and their corresponding activity data, the key structural determinants remain speculative. General knowledge suggests that the lactone ring and other functional groups are likely important, but specific experimental or computational evidence is lacking. ontosight.ai

Quantitative Structure-Activity Relationship (QSAR) Modeling

No specific Quantitative Structure-Activity Relationship (QSAR) models for this compound have been reported in the reviewed literature. QSAR modeling involves creating a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govrsc.orgutdallas.edu These models use molecular descriptors (e.g., lipophilicity, electronic properties, and steric parameters) to predict the activity of new, unsynthesized compounds. lumenlearning.comlibretexts.org The development of a robust QSAR model is contingent on having a dataset of structurally related compounds with a range of biological activities. nih.gov As no such dataset for this compound analogues is available, QSAR studies have not been performed.

Conformational Analysis and Bioactive Conformation Determination

Detailed conformational analysis to determine the bioactive conformation of this compound has not been published. Conformational analysis examines the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. dovepress.comnih.gov Identifying the specific three-dimensional shape, or bioactive conformation, that a molecule adopts when it interacts with its biological target is critical for understanding its mechanism of action and for rational drug design. While general computational methods for conformational analysis exist, their specific application to this compound to identify its low-energy and bioactive conformations is not documented in the available scientific literature.

Derivatization and Chemical Probe Synthesis Based on Zinagrandinolide C

Synthesis of Chemically Modified Zinagrandinolide C Structures for Enhanced Research Properties

The chemical modification of this compound would likely focus on its reactive electrophilic sites, primarily the α,β-unsaturated carbonyl system within the lactone ring. This site is susceptible to Michael addition reactions, which can be exploited to introduce various tags and labels. nih.gov Additionally, hydroxyl groups on the molecule offer sites for esterification or etherification to attach probes.

To identify the cellular targets of this compound, bio-orthogonal chemical reporters can be incorporated into its structure. These reporters are small, inert functional groups that can participate in specific and rapid "click chemistry" reactions with a complementary probe, even within the complex environment of a living cell, without interfering with native biochemical processes. rsc.orgrsc.org

A common strategy involves synthesizing an analog of the natural product that contains a terminal alkyne or an azide (B81097) group. acs.org For this compound, an alkyne tag could be introduced, for example, by acylating one of its hydroxyl groups with a pentynoyl chloride. acs.org This alkyne-tagged this compound probe could then be introduced to cells or cell lysates. After the probe binds to its protein targets, a reporter molecule containing a complementary azide group (such as an azide-biotin tag for affinity purification or an azide-fluorophore for visualization) is added. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction would then covalently link the reporter to the probe-target complex, enabling identification and characterization. nih.govacs.org

This approach has been successfully used to identify protein targets for the sesquiterpene lactone parthenolide (B1678480). An alkyne-labeled derivative of parthenolide was used to adduct multiple proteins in cell lysates, which were then detected via CuAAC with an azide-biotin tag. nih.gov A similar strategy was employed for goyazensolide, where an alkyne-tagged probe (GOYA-2) was synthesized to successfully identify importin-5 (IPO5) as a covalent target. acs.org These precedents strongly suggest that an alkyne-tagged this compound would be a valuable tool for proteomics-based target identification.

Table 1: Potential Bio-orthogonal Tags for Modifying this compound

| Tag | Complementary Reporter | Reaction Type | Application |

| Terminal Alkyne | Azide (e.g., Azide-Biotin, Azide-Fluorophore) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Target protein pulldown, In-gel fluorescence visualization |

| Azide | Alkyne or Cyclooctyne (e.g., DBCO-Fluorophore) | CuAAC or SPAAC | Cellular imaging, Target identification |

| Tetrazine | trans-Cyclooctene (TCO) | Inverse-Electron-Demand Diels-Alder Cycloaddition | Pre-targeted fluorescence imaging, In vivo applications |

This table presents common bio-orthogonal pairs that could be hypothetically applied to create this compound-based chemical probes.

To study the subcellular localization and accumulation of this compound, fluorescent dyes can be directly conjugated to its structure. The choice of fluorophore depends on the specific experimental requirements, such as desired wavelength, brightness, and cell permeability.

The synthesis of a fluorescent probe would involve linking a dye to a functional group on this compound, typically a hydroxyl group, via a stable covalent bond. For instance, a study on the sesquiterpene lactone vernolepin (B1683817) demonstrated the successful conjugation of a nitrobenzofurazan (NBD) fluorescent tag. The resulting vernolepin-NBD conjugate was used to visualize the compound's uptake and distribution within breast cancer cells, showing localization throughout the cytoplasm and nucleus. nih.gov Another example involves archangelolide, which was derivatized with a dansyl moiety using azide-alkyne cycloaddition to study its localization in the endoplasmic reticulum and mitochondria. beilstein-journals.org

For this compound, a similar approach could be employed. One of its hydroxyl groups could be modified to introduce an amine or alkyne handle, which would then be reacted with an N-hydroxysuccinimide (NHS) ester or azide derivative of a chosen fluorophore, such as BODIPY, fluorescein, or a cyanine (B1664457) dye (Cy3/Cy5). nih.govmdpi.com The resulting fluorescent this compound probe would enable real-time tracking of the molecule in living cells using confocal microscopy, providing insights into its mechanism of action.

Table 2: Potential Fluorescent Dyes for Labeling this compound

| Fluorophore | Excitation (nm, approx.) | Emission (nm, approx.) | Key Feature |

| NBD (Nitrobenzofurazan) | 465 | 535 | Small, environmentally sensitive fluorophore |

| Dansyl Chloride | 335 | 520 | Sensitive to the polarity of its environment |

| BODIPY FL | 503 | 512 | Bright, photostable, and relatively insensitive to pH |

| Fluorescein (FITC) | 494 | 518 | Bright, widely used, but pH sensitive |

| Cyanine 3 (Cy3) | 550 | 570 | Bright and photostable, suitable for multiplexing |

| Cyanine 5 (Cy5) | 649 | 670 | Emission in the far-red spectrum, minimizes autofluorescence |

This table lists common fluorophores that could be conjugated to this compound for cellular imaging studies, based on methods used for other natural products.

Strategies for Structural Simplification and Scaffolds for Medicinal Chemistry Research

Natural products like this compound often possess complex structures that are challenging and costly to synthesize. nih.gov This complexity can also lead to suboptimal pharmacokinetic properties. Structural simplification is a key strategy in medicinal chemistry to address these issues by identifying the core pharmacophore—the essential structural features required for biological activity—and removing unnecessary chemical complexity. slideshare.net This process can lead to analogs that are easier to synthesize, have improved drug-like properties, and retain or even enhance the desired biological activity. nih.gov

For sesquiterpene lactones, a primary driver of bioactivity is often the α-methylene-γ-lactone moiety, which acts as a Michael acceptor. encyclopedia.pub A simplification strategy for this compound would likely retain this critical functional group while modifying or removing other parts of the elemanolide scaffold.

Key simplification approaches that could be applied to this compound include:

Truncation: Removing non-essential rings or side chains. For example, the complex carbocyclic skeleton could be simplified to a more synthetically accessible bicyclic or monocyclic system that still correctly positions the key lactone ring and other essential functional groups.

Pharmacophore Mimicry: Replacing complex structural elements with simpler groups that retain the same spatial and electronic characteristics.

Removal of Chiral Centers: Synthesizing achiral or less chirally complex analogs to simplify synthesis, as creating specific stereoisomers is often a major challenge in total synthesis. slideshare.net

The simplification of morphine into the much simpler, yet still analgesic, structures of benzomorphans and pethidine is a classic example of this strategy's power. slideshare.net By systematically simplifying the this compound structure and evaluating the bioactivity of the resulting analogs, a streamlined scaffold could be developed. This new scaffold would serve as a valuable starting point for extensive medicinal chemistry campaigns to optimize potency, selectivity, and pharmacokinetic profiles.

Analytical and Bioanalytical Methodologies for Zinagrandinolide C in Research Settings

Quantitative Analysis in Biological Matrices for Preclinical Pharmacokinetic Studies

Pharmacokinetic studies are fundamental in preclinical research to understand the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. Accurate quantification of Zinagrandinolide C in complex biological matrices such as plasma, urine, and tissue homogenates is a prerequisite for these evaluations.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantitative analysis of small molecules in biological fluids due to its high sensitivity, selectivity, and speed. nih.govnih.govoup.com While a specific LC-MS/MS method for this compound has not been detailed in published literature, a validated method would be developed based on established protocols for other sesquiterpene lactones. nih.govnih.govoup.com

Method Development:

A typical LC-MS/MS method for this compound would involve several key steps. Sample preparation would likely employ protein precipitation with a solvent like methanol (B129727) or a liquid-liquid extraction to remove larger molecules from the biological matrix. nih.govoup.com Chromatographic separation would be achieved using a reverse-phase C18 column with a mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and an aqueous component, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization efficiency. nih.govnih.gov

Mass spectrometric detection would be performed using an electrospray ionization (ESI) source, likely in positive ion mode. nih.gov The instrument would be operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor ion to product ion transition for this compound and an internal standard. nih.govepa.gov

Method Validation:

A comprehensive validation process is essential to ensure the reliability of the analytical method. This would include the assessment of linearity, sensitivity (lower limit of quantification, LLOQ), accuracy, precision (intra- and inter-day), recovery, matrix effect, and stability under various conditions (freeze-thaw, short-term, and long-term storage). nih.govoup.com

Table 1: Representative LC-MS/MS Parameters for the Analysis of a Sesquiterpene Lactone in Rat Plasma (based on published methods for analogous compounds)

| Parameter | Condition |

|---|---|

| Sample Preparation | Protein precipitation with methanol nih.gov |

| LC Column | C18 column (e.g., 4.6 x 75 mm, 3.5 µm) oup.com |

| Mobile Phase | Methanol and water (e.g., 80:20, v/v) oup.com |

| Flow Rate | 0.4 mL/min nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) epa.gov |

| Linearity Range | e.g., 1-1000 ng/mL nih.govnih.gov |

| Lower Limit of Quantification (LLOQ) | e.g., 1 ng/mL nih.gov |

Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), offer a high-throughput and often more cost-effective alternative to LC-MS/MS for the quantification of specific analytes in biological samples. researchgate.netnih.gov The development of an immunoassay for this compound would be a valuable tool for rapid screening in preclinical studies.

Assay Principle:

A competitive ELISA is a common format for small molecules. nih.gov This would involve the synthesis of a this compound conjugate, where the molecule is coupled to a carrier protein like bovine serum albumin (BSA), to be used for antibody production and as a coating antigen. nih.gov Polyclonal or monoclonal antibodies specific to this compound would be generated by immunizing animals with this conjugate. researchgate.net In the assay, free this compound in the sample competes with the coated this compound conjugate for binding to a limited amount of specific antibody. The amount of antibody bound to the plate is then detected using a secondary antibody conjugated to an enzyme, and the resulting signal is inversely proportional to the concentration of this compound in the sample.

Development and Validation:

The development process would focus on optimizing several parameters, including the choice of carrier protein, the method of conjugation, antibody concentration, and incubation times. Validation would assess the assay's sensitivity (limit of detection), specificity (cross-reactivity with structurally related compounds), precision, and accuracy. nih.gov

Table 2: Key Characteristics of a Hypothetical Immunoassay for this compound (based on data for other sesquiterpene lactones)

| Parameter | Target Value/Characteristic | Reference |

|---|---|---|

| Assay Format | Indirect Competitive ELISA | researchgate.net |

| Antigen | This compound-protein conjugate | nih.gov |

| Antibody | Polyclonal or Monoclonal | researchgate.net |

| Limit of Detection | pg/mL to low ng/mL range | nih.gov |

| Cross-Reactivity | Low with structurally similar compounds | nih.gov |

| Reproducibility (CV%) | <15% | nih.gov |

Metabolite Identification and Profiling in Preclinical Models

Understanding the metabolic fate of this compound is crucial for evaluating its potential efficacy and safety. In vitro and in vivo models are used to identify and profile its metabolites.

Metabolite identification studies are essential in drug development to understand the biotransformation of a new chemical entity. nih.gov These studies help in identifying metabolically labile sites on the molecule and can provide insights into potential pharmacologically active or toxic metabolites. nih.gov In vitro systems such as liver microsomes or hepatocytes from different species (including human) are often used in early-stage metabolism studies. fda.goveuropa.eu For in vivo analysis, samples are typically collected from preclinical species following administration of the compound. nih.gov

LC-MS/MS is the primary tool for these studies, often using high-resolution mass spectrometry (HRMS) to determine the elemental composition of metabolites. mdpi.com Data-dependent scanning and post-acquisition data mining techniques can be employed to systematically search for potential metabolites based on expected biotransformations (e.g., oxidation, hydrolysis, conjugation). nih.gov While quantitative information for each metabolite is not the primary goal unless a radiolabeled compound is used, this profiling provides a qualitative and semi-quantitative understanding of the metabolic pathways. youtube.com

Common metabolic pathways for sesquiterpene lactones can involve hydroxylation, epoxidation, and conjugation with glutathione, glucuronic acid, or sulfate. Therefore, the search for this compound metabolites would focus on detecting products of these phase I and phase II reactions. mdpi.com

Chemoinformatics and In Silico Screening for this compound Related Structures

Chemoinformatics and in silico screening methods are powerful computational tools used in the early stages of drug discovery to predict the properties of a compound and to identify other potentially active molecules from large databases. chemmethod.comnih.gov

For this compound, these techniques could be applied in several ways. Quantitative structure-activity relationship (QSAR) studies could be performed on a series of this compound analogs to build models that correlate structural features with biological activity. researchgate.net Pharmacophore modeling could be used to define the essential three-dimensional arrangement of functional groups required for activity, which can then be used to screen virtual libraries for novel scaffolds. mdpi.com

Molecular docking simulations can predict the binding orientation and affinity of this compound and its derivatives within the active site of a target protein. eco-vector.com Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction tools can be used to assess the drug-like properties of this compound and prioritize analogs with more favorable pharmacokinetic profiles. nih.gov These computational approaches can significantly streamline the drug discovery process by focusing laboratory efforts on the most promising candidates. chemmethod.comnih.gov

Chemogenomics and Systems Biology Approaches for Zinagrandinolide C Research

High-Throughput Screening of Zinagrandinolide C Libraries

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large numbers of compounds for specific biological activities. mdpi.comnih.gov This methodology is particularly suited for exploring the therapeutic potential of natural products and their derivatives. nih.gov For this compound, an HTS campaign would involve creating a focused chemical library of related molecules and screening them against various biological assays to identify "hits"—compounds that exhibit a desired activity.

The process begins with the generation of a compound library. This could involve the semi-synthesis of this compound analogs to explore the structure-activity relationship (SAR) or the creation of a prefractionated library from Zinnia grandiflora extracts. vliz.benih.gov Automated chromatography and extraction techniques are used to produce high-quality samples formatted in microtiter plates suitable for robotic handling. nih.govacs.org

These libraries are then subjected to HTS using various assays. mdpi.com Cell-based assays are common and can measure phenotypes like cell viability, apoptosis, or the inhibition of inflammatory responses. vliz.be For instance, given the known cytotoxicity of this compound, a primary screen could assess a library of its analogs against a panel of cancer cell lines to identify compounds with enhanced potency or selectivity. nih.gov Alternatively, target-based assays using purified proteins (e.g., specific enzymes or receptors) could be employed to find molecules that directly modulate a protein of interest. The quality of HTS assays is monitored to ensure reliability and reproducibility. vliz.be

Table 1: Illustrative High-Throughput Screening (HTS) Campaign for a this compound Analog Library This table represents a hypothetical screening scenario.

| Compound ID | Structural Modification | Assay Type | Target/Cell Line | Measured Activity (% Inhibition) | Hit Status |

|---|---|---|---|---|---|

| ZGC-001 (Parent) | None (this compound) | Cell-Based | MCF-7 (Breast Cancer) | 55% | Hit |

| ZGC-002 | Modified lactone ring | Cell-Based | MCF-7 (Breast Cancer) | 12% | Inactive |

| ZGC-003 | Epoxide opening | Cell-Based | MCF-7 (Breast Cancer) | 78% | Priority Hit |

| ZGC-004 | Hydroxylation at C-8 | Target-Based | NF-κB | 65% | Hit |

| ZGC-005 | Acetylation at C-8 | Cell-Based | WI-38 (Normal Fibroblast) | 8% | Non-toxic |

Network Pharmacology and Pathway Analysis of this compound Interactions

For this compound, a network pharmacology study would begin by identifying its potential protein targets using computational prediction tools and databases. These predicted targets are then mapped onto known protein-protein interaction (PPI) networks and biological pathways. longdom.orgnih.gov By analyzing the topology of this network, researchers can identify key proteins (hubs) and signaling pathways that are significantly impacted by the compound.

While specific network pharmacology studies on this compound are not yet published, research on the related compound Zinagrandinolide E provides a valuable template. Studies on Zinagrandinolide E have shown that its anti-inflammatory and pain-reducing effects are multitargeted, involving the opioidergic, serotoninergic, and GABAergic systems, as well as the NO-cGMP-ATP-sensitive K+ channel signaling pathway. acs.orgresearchgate.netnih.gov A similar approach for this compound could reveal how its cytotoxic effects are mediated, potentially implicating pathways like apoptosis, cell cycle regulation, or key cancer-related pathways such as PI3K-Akt or MAPK. longdom.org

Table 2: Potential Protein Targets and Pathways for this compound Network Analysis This table is illustrative, based on known activities of related compounds and common cancer/inflammation pathways.

| Potential Protein Target | Gene Symbol | Function | Associated Pathway |

|---|---|---|---|

| Nuclear factor kappa-B | NFKB1 | Transcription factor, inflammation, cell survival | TNF signaling, Apoptosis |

| Tumor necrosis factor | TNF | Pro-inflammatory cytokine | TNF signaling, Cytokine-cytokine receptor interaction |

| Caspase-3 | CASP3 | Executioner caspase in apoptosis | Apoptosis pathway |

| AKT serine/threonine kinase 1 | AKT1 | Cell survival, proliferation | PI3K-Akt signaling pathway |

| Tumor protein p53 | TP53 | Tumor suppressor, cell cycle arrest | p53 signaling pathway |

Integration of Omics Data for Comprehensive Mechanistic Elucidation

To gain a truly holistic understanding of this compound's mechanism, a systems biology approach that integrates multiple layers of "omics" data is essential. frontiersin.org Omics technologies provide a large-scale analysis of biological molecules, including genomics (DNA), transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites). researchgate.netmdpi.com Integrating these datasets allows researchers to build a comprehensive model of the cellular response to a compound, from the gene level to metabolic function. rsc.orgnashbio.com

A hypothetical study could involve treating cancer cells with this compound and then performing a multi-omics analysis.

Transcriptomics (e.g., via RNA-Seq) would reveal which genes are up- or down-regulated in response to the compound, providing clues about the cellular pathways being activated or inhibited.

Proteomics (e.g., via mass spectrometry) would identify changes in protein expression and post-translational modifications, confirming the functional consequences of transcriptomic changes.

Metabolomics would analyze the small-molecule metabolites, offering a real-time snapshot of the cell's metabolic state and revealing disruptions in biochemical networks. mdpi.com

The true power of this approach lies in the integration of these data layers. nashbio.comresearchgate.net For example, an increase in the transcript for an apoptotic gene (transcriptomics) could be correlated with an increase in the corresponding active caspase protein (proteomics) and changes in metabolic markers of cell death (metabolomics). This integrative analysis helps connect the compound's initial interactions with its ultimate phenotypic effect, providing a robust, systems-level understanding of its mechanism of action. frontiersin.orgresearchgate.net

Table 3: Framework for Multi-Omics Data Integration in this compound Research

| Omics Layer | Technology | Type of Data Generated | Potential Insights for this compound |

|---|---|---|---|

| Transcriptomics | RNA-Sequencing | Differential gene expression profiles | Identify up/down-regulated genes and pathways (e.g., apoptosis, cell cycle) |

| Proteomics | Mass Spectrometry | Protein abundance and modifications | Confirm functional protein changes, identify direct binding partners |

| Metabolomics | LC-MS/NMR | Changes in metabolite concentrations | Reveal shifts in cellular metabolism (e.g., energy stress, lipid changes) |

| Integrative Analysis | Bioinformatics Tools | Integrated pathway and network models | Construct a comprehensive model of the compound's mechanism of action |

Future Research Directions and Unanswered Questions in Zinagrandinolide C Studies

Emerging Methodologies and Technologies Applicable to Zinagrandinolide C Research

The study of complex natural products like this compound can be significantly advanced by leveraging cutting-edge methodologies. Future research should prioritize the integration of modern analytical and computational techniques to overcome existing challenges in characterization and functional analysis.

A significant area for advancement lies in the use of sophisticated analytical techniques for the detailed characterization of this compound and related compounds within complex plant extracts. While traditional methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are foundational, newer hyphenated techniques offer superior resolution and sensitivity. asm.orgplos.org The application of Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QToF-MS) could facilitate the rapid identification and quantification of this compound and its derivatives, even at low concentrations. plos.org

Furthermore, the burgeoning field of metabologenomics, which combines genome sequencing with mass spectrometry-based metabolomics, presents a powerful approach to discover novel sesquiterpene lactones and elucidate their biosynthetic pathways. asm.org Applying such multi-omics strategies to Zinnia grandiflora could uncover previously unknown analogs of this compound with potentially unique biological activities. Computational modeling also offers a promising avenue for predicting biosynthetic pathways and understanding the structural basis of this compound's activity. plos.org

Table 1: Emerging Analytical and Computational Methodologies for this compound Research

| Methodology | Application to this compound Research | Potential Insights |

|---|---|---|

| UHPLC-QToF-MS | High-resolution separation and mass analysis of Zinnia grandiflora extracts. | Precise identification and quantification of this compound and its isomers; discovery of new minor elemanolides. plos.org |

| Metabologenomics | Integrated analysis of genomic and metabolomic data from Zinnia grandiflora. | Identification of the biosynthetic gene cluster for zinagrandinolides; discovery of novel, related compounds. asm.org |

| Computational Modeling | In silico prediction of biosynthetic intermediates and enzyme-substrate interactions. | Elucidation of reaction mechanisms in the biosynthetic pathway; prediction of biological targets. plos.org |

| AI and Machine Learning | Analysis of large datasets from spectroscopic and biological screening assays. | Prediction of biological activities for this compound analogs; identification of structure-activity relationships. |

Addressing Gaps in Biosynthetic Pathway Understanding and Engineered Production

A significant gap in our knowledge is the detailed biosynthetic pathway of this compound. While the general pathway for sesquiterpene lactones, originating from farnesyl diphosphate (B83284) (FPP), is understood, the specific enzymes and intermediates leading to the elemanolide skeleton of this compound are yet to be identified. plos.orgroyalsocietypublishing.org Future research should focus on identifying the key enzymes, such as sesquiterpene synthases and cytochrome P450 monooxygenases, that are responsible for the unique structural features of this compound. plos.org

The advent of CRISPR/Cas9 gene-editing technology offers a powerful tool for functional genomics in plants and for the engineered production of high-value natural products. sigmaaldrich.comfrontiersin.orgnih.gov Once the biosynthetic genes for this compound are identified, CRISPR/Cas9 could be employed to create knockout or overexpression lines in Zinnia grandiflora or a heterologous host like yeast to validate gene function and potentially increase yields. frontiersin.orgnih.gov This approach would not only deepen our understanding of the biosynthetic network but also pave the way for sustainable and scalable production of this compound and its analogs for further biological testing.

A key unanswered question is the mechanism of the Cope rearrangement that is thought to be involved in the formation of some elemanolides from germacranolide precursors. acs.org It is unclear whether this is a spontaneous event during extraction or an enzyme-catalyzed reaction within the plant. Investigating this transformation is crucial for a complete understanding of this compound's biogenesis.

Exploration of Novel Biological Activities and Untapped Therapeutic Potential

The known biological activity of this compound is primarily its cytotoxicity against various cancer cell lines. morressier.com However, the therapeutic potential of this compound may extend beyond this single activity. Many sesquiterpene lactones exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and neuroprotective properties. ontosight.ai

A significant area of future investigation should be the exploration of this compound's potential as an anti-inflammatory agent. A related compound, Zinagrandinolide E, has demonstrated anti-inflammatory and antiallodynic (pain-reducing) effects in animal models, suggesting that this compound may possess similar activities. acs.orgebi.ac.ukresearchgate.net Studies should be designed to evaluate its effects on key inflammatory pathways, such as the NF-κB signaling pathway. researchgate.net

Furthermore, the potential antiviral and antiparasitic activities of this compound remain completely unexplored. Numerous natural products, including other sesquiterpene lactones, have shown promise in these areas. mdpi.combiorxiv.orgnih.govmdpi.comcardiosomatics.ru Screening this compound against a panel of viruses and parasites could reveal novel therapeutic applications. For instance, studies on other compounds have shown activity against pathogens like Trypanosoma cruzi and various viruses, providing a rationale for testing this compound in similar assays. nih.govnih.gov

Table 2: Unexplored Therapeutic Areas for this compound

| Therapeutic Area | Rationale for Investigation | Potential Research Approach |

|---|---|---|

| Anti-inflammatory | The related Zinagrandinolide E shows anti-inflammatory and antiallodynic activity. acs.orgebi.ac.ukresearchgate.net | In vitro assays to measure inhibition of inflammatory mediators (e.g., NO, prostaglandins) and key signaling pathways (e.g., NF-κB). researchgate.net |

| Antiviral | Many natural products, including some sesquiterpene lactones, exhibit antiviral properties. biorxiv.orgmdpi.comnih.gov | Screening against a panel of clinically relevant viruses (e.g., influenza, coronaviruses, hepatitis C). biorxiv.orgfrontiersin.org |

| Antiparasitic | Sesquiterpene lactones have shown activity against parasites like Trypanosoma cruzi and Plasmodium falciparum. mdpi.comnih.gov | In vitro and in vivo studies against common human parasites. nih.govresearchgate.net |

| Neuroprotection | Some sesquiterpene lactones are being investigated for their potential in neurodegenerative diseases. researchgate.net | Evaluation in cell-based models of neuroinflammation and neuronal damage. |

Development of Advanced Research Tools and Molecular Probes Inspired by this compound

To fully understand the mechanism of action of this compound, it is crucial to identify its direct molecular targets within the cell. The development of chemical probes based on the this compound scaffold is a key future direction. These probes can be used in chemical proteomics approaches to "fish out" and identify binding partners from cell lysates. cas.cn

One powerful technique is photoaffinity labeling, where a photoreactive group is incorporated into the this compound structure. plos.orgmdpi.comrsc.org Upon exposure to UV light, this probe will covalently bind to its target protein, allowing for subsequent isolation and identification by mass spectrometry. Another approach is the use of "clickable" chemical probes, which contain a bioorthogonal handle (like an alkyne or azide) that allows for the attachment of a reporter tag (e.g., biotin (B1667282) or a fluorophore) after cell treatment and lysis. cas.cnnih.gov This strategy has been successfully used to identify the targets of other complex natural products. acs.org

The development of such probes would not only elucidate the mechanism of cytotoxicity but could also reveal previously unknown functions and off-targets, providing a more complete picture of this compound's biological activity. Activity-based protein profiling (ABPP) is another relevant strategy that uses reactive probes to map the active sites of enzymes, and could be adapted for this compound given its reactive α-methylene-δ-lactone moiety. researchgate.nettum.deuniversiteitleiden.nl These advanced research tools are essential for the rational design of more potent and selective analogs of this compound for therapeutic use.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Zinagrandinolide E |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.